Molybdenum(6+) tetracosahydrate

説明

特性

IUPAC Name |

diazanium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUPEJJSWDHEBO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]2MoO4, H8MoN2O4 | |

| Record name | Ammonium orthomolybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051654 | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12027-67-7, 13106-76-8 | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium molybdate(VI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ammonium Heptamolybdate Tetrahydrate

An authoritative guide for researchers, scientists, and drug development professionals on the core chemical and physical properties, synthesis, and characterization of Ammonium Heptamolybdate Tetrahydrate, a key Molybdenum(VI) compound.

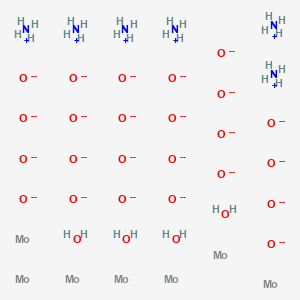

Introduction: The compound nominally referred to as "Molybdenum(6+) tetracosahydrate" is cataloged in chemical databases, such as PubChem, as Ammonium Heptamolybdate Tetrahydrate. This whitepaper clarifies this nomenclature and provides a detailed examination of the compound's properties. Molybdenum, in its +6 oxidation state, does not typically form a simple hydrated cation with 24 water molecules. Instead, it forms complex polyoxometalate anions. The most common and stable of these is the heptamolybdate anion, [Mo₇O₂₄]⁶⁻, which crystallizes with ammonium cations and water molecules to form Ammonium Heptamolybdate Tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O. This compound is a vital precursor in the synthesis of various catalysts, corrosion inhibitors, and analytical reagents, and serves as a source of molybdenum for nutritional and medical applications.[1][2][3]

Chemical and Physical Properties

Ammonium heptamolybdate tetrahydrate is a colorless, crystalline solid.[1] It is a hydrated salt consisting of ammonium cations, the heptamolybdate polyanion, and four molecules of water of crystallization. Its properties are well-documented and summarized below.

Quantitative Data Summary

The following tables provide a consolidated summary of the key chemical and physical properties of Ammonium Heptamolybdate Tetrahydrate.

Table 1: Chemical Identity

| Identifier | Value |

| Standard Name | Ammonium Heptamolybdate Tetrahydrate |

| Synonyms | Ammonium Paramolybdate, this compound[1] |

| CAS Number | 12054-85-2[4] |

| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O[5] |

| Molar Mass | 1235.86 g/mol [5] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White crystalline solid[5] |

| Density | 2.498 g/cm³[4] |

| Melting Point | ~90 °C (Decomposition, loss of water)[5], 190 °C (Decomposition of anhydrous form)[1][5] |

| Solubility in Water | 400 g/L (20 °C)[6] |

| Solubility in other solvents | Insoluble in alcohol[3][7] |

| pH of Solution (50 g/L in H₂O at 20 °C) | 5.3[4] |

| Bulk Density | ~800 kg/m ³[4] |

Experimental Protocols

The characterization and synthesis of ammonium heptamolybdate tetrahydrate involve standard laboratory techniques. Below are detailed methodologies for its synthesis and key analytical procedures.

Synthesis Protocol

Ammonium heptamolybdate tetrahydrate is typically synthesized by the reaction of molybdenum trioxide (MoO₃) with an excess of aqueous ammonia.[1][5]

Objective: To synthesize crystalline ammonium heptamolybdate tetrahydrate from molybdenum trioxide.

Materials:

-

Molybdenum trioxide (MoO₃)

-

Concentrated ammonium hydroxide solution (28-30% NH₃)

-

Deionized water

-

Beaker

-

Stirring hotplate

-

Filtration apparatus (e.g., Büchner funnel)

Methodology:

-

Dissolution: Molybdenum trioxide is slowly added to an excess of aqueous ammonia solution in a beaker with constant stirring. The reaction is exothermic and should be controlled.

-

Evaporation: The resulting clear solution is gently heated to evaporate the excess ammonia and some water, leading to a saturated solution. The pH of a concentrated solution is typically between 5 and 6.[1]

-

Crystallization: The saturated solution is allowed to cool slowly to room temperature. Six-sided, transparent prisms of ammonium heptamolybdate tetrahydrate will crystallize out of the solution.[1]

-

Isolation: The crystals are collected by filtration and washed with a small amount of cold deionized water.

-

Drying: The crystals are dried at room temperature or in a desiccator.

Characterization Protocols

Objective: To confirm the crystalline phase and structure of the synthesized product.

Methodology:

-

Sample Preparation: A small amount of the dried crystalline sample is finely ground into a homogeneous powder using a mortar and pestle.

-

Data Acquisition: The powdered sample is mounted on a sample holder and analyzed using a powder X-ray diffractometer. Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS: 85-2405 for precursor material) to confirm the identity and purity of the ammonium heptamolybdate tetrahydrate.[8]

Objective: To study the thermal decomposition behavior of the compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Data Acquisition: The sample is heated in a thermogravimetric analyzer from room temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a specific atmosphere (e.g., air or nitrogen).[9]

-

Data Analysis: The thermogravimetric (TG) curve shows mass loss as a function of temperature, indicating the loss of water of crystallization followed by the decomposition and release of ammonia and water.[9][10] The differential thermal analysis (DTA) curve shows endothermic and exothermic events associated with these transitions. The decomposition ultimately yields molybdenum trioxide (MoO₃).[9]

Objective: To identify the vibrational modes of the molybdate and ammonium ions.

Methodology:

-

Sample Preparation (IR): The sample is prepared as a KBr pellet or as a mull (e.g., Nujol).

-

Data Acquisition (IR): The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Sample Preparation (Raman): A small amount of the crystalline sample is placed directly in the path of the laser.

-

Data Acquisition (Raman): The Raman spectrum is collected using a Raman spectrometer.

-

Data Analysis: The spectra are analyzed to identify characteristic peaks. For instance, in IR spectra, vibrations around 620, 880, and 990 cm⁻¹ are associated with Mo-O and Mo-O-Mo bonds.[11] Raman spectroscopy is particularly useful for distinguishing between different molybdate species in solution and in the solid state.[12][13][14]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of Ammonium Heptamolybdate Tetrahydrate.

Caption: Workflow for the synthesis of Ammonium Heptamolybdate Tetrahydrate.

Caption: Workflow for the characterization of Ammonium Heptamolybdate Tetrahydrate.

Conclusion

Ammonium heptamolybdate tetrahydrate is a cornerstone compound in molybdenum chemistry, serving as a readily available and water-soluble source of Molybdenum(VI). A precise understanding of its chemical and physical properties, supported by robust synthesis and characterization protocols, is essential for its effective application in research and industry. This guide provides a comprehensive technical overview to support professionals in the fields of chemistry, materials science, and drug development in their work with this versatile and important inorganic compound.

References

- 1. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Ammonium molybdate tetrahydrate | 12054-85-2 [amp.chemicalbook.com]

- 4. Ammonium heptamolybdate tetrahydrate CAS 12054-85-2 | 101180 [merckmillipore.com]

- 5. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]

- 6. Ammonium heptamolybdate tetrahydrate – DRM CHEM [drm-chem.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. OneTunnel | Investigation On Chemical Components In Saturated Aqueous Solution Of Ammonium Dimolybdate By Comparative Raman Spectroscopy [onetunnel.org]

An In-depth Technical Guide to the Crystal Structure of Ammonium Heptamolybdate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), a compound of significant interest in various fields, including catalysis, materials science, and as a reagent in analytical chemistry. This document details its crystallographic parameters, atomic coordinates, and the experimental protocols for its characterization.

Crystal Structure and Properties

Ammonium heptamolybdate tetrahydrate crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1][2] The crystal structure consists of the heptamolybdate anion, [Mo₇O₂₄]⁶⁻, six ammonium cations (NH₄⁺), and four water molecules of hydration. The heptamolybdate anion is a complex polyoxometalate cluster where seven molybdenum atoms are octahedrally coordinated by oxygen atoms. These octahedra are interconnected through shared edges and corners.[3]

The fundamental crystallographic data for ammonium heptamolybdate tetrahydrate, as determined by single-crystal X-ray diffraction, is summarized in the table below. The definitive refinement of this structure was reported by Evans, Gatehouse, and Leverett in 1975.

Table 1: Crystallographic Data for Ammonium Heptamolybdate Tetrahydrate

| Parameter | Value |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O |

| Molar Mass | 1235.86 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.3934(8) Å |

| b = 36.1703(45) Å | |

| c = 10.4715(11) Å | |

| β = 115.958(8)° | |

| Volume | 2859.5 ų |

| Z (Formula units per unit cell) | 4 |

| Density (calculated) | 2.498 g/cm³ |

Source: Evans, H.T., Jr.; Gatehouse, B. M.; Leverett, P. (1975).[1][2]

While the definitive atomic coordinates are found within the full publication by Evans et al., a representative set of atomic coordinates from an earlier structural determination by J. H. Sturdivant (1937) is provided in the Crystallography Open Database (COD) under entry 1010851. It is important to note that the Evans et al. data represents a more recent and detailed refinement.

Experimental Protocols

Synthesis of Ammonium Heptamolybdate Tetrahydrate Crystals

A common and straightforward method for the synthesis of ammonium heptamolybdate tetrahydrate crystals involves the following steps:

-

Dissolution: Molybdenum trioxide (MoO₃) is dissolved in an excess of aqueous ammonia (NH₄OH). The reaction should be carried out in a well-ventilated fume hood.

-

Evaporation: The resulting solution is left to evaporate at room temperature. As the solution evaporates, the excess ammonia is driven off.

-

Crystallization: Six-sided transparent prisms of ammonium heptamolybdate tetrahydrate will form.[3]

-

Isolation: The crystals are isolated from the mother liquor by filtration and can be washed with a small amount of cold deionized water and subsequently dried.

Single-Crystal X-ray Diffraction (SC-XRD)

To determine the precise crystal structure and obtain the unit cell parameters and atomic coordinates, the following general protocol for single-crystal X-ray diffraction can be employed:

-

Crystal Selection and Mounting: A suitable single crystal of ammonium heptamolybdate tetrahydrate is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected using Mo-Kα radiation (λ = 0.71073 Å). A series of diffraction patterns are collected by rotating the crystal.

-

Data Reduction: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Table 2: Typical Single-Crystal X-ray Diffraction Parameters

| Parameter | Value/Description |

| Instrument | Four-circle single-crystal X-ray diffractometer |

| X-ray Source | Mo-Kα radiation |

| Temperature | 298 K (Room Temperature) |

| Data Collection Method | ω-scans |

| Structure Solution | Direct Methods |

| Refinement Method | Full-matrix least-squares on F² |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to confirm the phase purity of the synthesized material.

-

Sample Preparation: A small amount of the crystalline powder is gently ground to a fine powder and mounted on a sample holder.

-

Data Collection: The PXRD pattern is recorded using a powder diffractometer, typically with Cu-Kα radiation.

-

Data Analysis: The resulting diffractogram is compared with standard diffraction patterns from databases such as the ICDD (International Centre for Diffraction Data) to confirm the identity and purity of the compound.

Table 3: Typical Powder X-ray Diffraction Parameters

| Parameter | Value/Description |

| Instrument | Powder X-ray Diffractometer |

| X-ray Source | Cu-Kα radiation (λ = 1.5406 Å) |

| Scan Type | Continuous scan |

| Scan Range (2θ) | 5° - 80° |

| Step Size | 0.02° |

| Scan Speed | 2°/min |

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal decomposition of ammonium heptamolybdate tetrahydrate.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., air, nitrogen, or argon). The change in mass (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

-

Interpretation: The TGA curve shows mass loss steps corresponding to the loss of water and ammonia, while the DTA curve indicates whether these processes are endothermic or exothermic.

Table 4: Typical Thermal Analysis Parameters

| Parameter | Value/Description |

| Instrument | Simultaneous TGA/DTA Analyzer |

| Sample Weight | 5-10 mg |

| Crucible | Alumina or Platinum |

| Atmosphere | Air, Nitrogen, or Argon |

| Gas Flow Rate | 20-50 mL/min |

| Heating Rate | 5-20 °C/min |

| Temperature Range | Room Temperature to 600 °C |

The thermal decomposition of ammonium heptamolybdate tetrahydrate is a multi-step process. The initial stages involve the loss of water of hydration, followed by the evolution of ammonia and water from the decomposition of the ammonium and molybdate ions, ultimately leading to the formation of molybdenum trioxide (MoO₃).

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the compound.

-

FTIR Spectroscopy:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Analysis: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Analysis: The Raman spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm) and the scattered light is analyzed.

-

Table 5: Key Vibrational Modes of Ammonium Heptamolybdate Tetrahydrate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (water) |

| ~3200 | N-H stretching (ammonium) |

| ~1630 | H-O-H bending (water) |

| ~1400 | N-H bending (ammonium) |

| 940 - 850 | Mo=O terminal stretching |

| 850 - 500 | Mo-O-Mo bridging stretching |

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition Pathway of (NH4)6Mo7O24·4H2O

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium heptamolybdate tetrahydrate ((NH4)6Mo7O24·4H2O), a common precursor for molybdenum-based materials. Understanding this decomposition process is critical for the controlled synthesis of molybdenum oxides with specific phases, morphologies, and catalytic properties.

Introduction

Ammonium heptamolybdate tetrahydrate, also known as ammonium paramolybdate, is a widely used inorganic compound for the preparation of molybdenum oxides (e.g., MoO3), reduced molybdenum oxides, and various catalysts.[1][2] The thermal treatment of this precursor is a key step in producing these materials, and the final product's characteristics are highly dependent on the conditions of the thermal decomposition, such as the atmosphere, heating rate, and gas flow rate.[3][4] This guide details the multi-step decomposition pathway, the intermediate products formed, and the experimental protocols used to characterize this process.

Thermal Decomposition Pathway

The thermal decomposition of (NH4)6Mo7O24·4H2O is a complex process that proceeds through several stages, involving dehydration, deammoniation, and the formation of various intermediate ammonium polymolybdates before yielding the final molybdenum oxide product. The exact nature of the intermediates and the temperatures at which they form can vary significantly with the surrounding atmosphere (e.g., air, inert gas, reducing gas).[2][3]

Decomposition in an Inert Atmosphere (e.g., N2, He)

In an inert atmosphere, the decomposition generally follows a four-step process.[2] The initial stage involves the loss of water of crystallization. Subsequent steps involve the parallel evolution of ammonia (NH3) and water (H2O), leading to the formation of a series of ammonium molybdate intermediates.[2] Under certain conditions, a partially reduced molybdenum oxide, Mo4O11, can be formed along with the final orthorhombic MoO3 (o-MoO3) product.[2][5] The decomposition pathway is influenced by the partial pressures of the gaseous products, ammonia and water; lower partial pressures can inhibit the crystallization of some intermediates and promote the formation of others.[3][4]

Decomposition in an Oxidizing Atmosphere (e.g., Air)

When heated in air, the decomposition pathway is similar in its initial stages to that in an inert atmosphere. However, a key difference is the oxidation of the evolved ammonia to nitrogen oxides (NO and N2O).[2] This oxidizing environment prevents the formation of reduced molybdenum oxide species, leading to highly crystalline orthorhombic MoO3 as the sole final product.[2]

Quantitative Data on Thermal Decomposition

The following tables summarize the key stages and temperature ranges for the thermal decomposition of (NH4)6Mo7O24·4H2O under different atmospheric conditions. The temperatures and intermediates can vary based on experimental parameters such as heating rate.

Table 1: Thermal Decomposition Stages in an Inert Atmosphere (N2) [2][5]

| Temperature Range (°C) | Decomposition Step | Evolved Gases | Intermediate/Final Product |

| 25 - 180 | Dehydration and initial deammoniation | H2O, NH3 | (NH4)8Mo10O34 |

| 180 - 270 | Further deammoniation and dehydration | H2O, NH3 | (NH4)2Mo4O13 |

| 270 - 400 | Decomposition of intermediates | H2O, NH3 | Hexagonal MoO3 (h-MoO3) and amorphous phases |

| > 400 | Crystallization and final decomposition | - | Orthorhombic MoO3 (o-MoO3) and Mo4O11 |

Table 2: Thermal Decomposition Stages in an Oxidizing Atmosphere (Air) [2][6]

| Temperature Range (°C) | Decomposition Step | Evolved Gases | Intermediate/Final Product |

| 100 - 173 | Dehydration | H2O | Anhydrous (NH4)6Mo7O24 |

| 173 - 259 | Deammoniation and dehydration | H2O, NH3 | Ammonium octamolybdate and other intermediates |

| 259 - 340 | Final decomposition | H2O, NH3, NO, N2O | Amorphous MoO3 |

| > 340 | Crystallization | - | Orthorhombic MoO3 (o-MoO3) |

Table 3: Alternative Intermediate Formation in Open Air [7][8]

| Temperature Range (°C) | Intermediate Formed |

| 124 - 131 | 11(NH4)2O·4(MoO3)7 |

| 174 - 239 | 7(NH4)2O·4(MoO3)7 |

| 255 - 346 | Mixed molybdena with residual volatile components and MoO3 |

| > 347 | MoO3 |

Experimental Protocols

The study of the thermal decomposition of (NH4)6Mo7O24·4H2O employs several analytical techniques to identify the reaction stages, intermediates, and final products.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To quantify the mass loss of the sample as a function of temperature and to identify the evolved gases.

-

Methodology:

-

A small, precisely weighed sample of (NH4)6Mo7O24·4H2O is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 700 °C).

-

A continuous flow of a carrier gas (e.g., N2, air, He) is maintained over the sample.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The gases evolved from the sample are transferred to a mass spectrometer for real-time analysis of their composition (e.g., detecting m/z ratios for H2O, NH3, NO, N2O).

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To measure the temperature difference between the sample and a reference material, or the heat flow into or out of the sample, to identify endothermic and exothermic events.

-

Methodology:

-

A sample and a thermally inert reference material are placed in the DTA/DSC furnace.

-

The furnace is heated at a controlled rate.

-

The temperature difference between the sample and the reference (DTA) or the heat flow required to maintain the sample at the same temperature as the reference (DSC) is recorded.

-

Endothermic peaks indicate processes like dehydration and decomposition, while exothermic peaks can indicate phase transitions or oxidation reactions.[2]

-

In Situ X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in the sample at different temperatures during the decomposition process.

-

Methodology:

-

The (NH4)6Mo7O24·4H2O sample is placed on a high-temperature stage within an XRD instrument.

-

The sample is heated in a controlled atmosphere.

-

XRD patterns are collected at specific temperature intervals or continuously as the temperature is ramped.

-

The resulting diffraction patterns are compared to known crystallographic databases to identify the intermediate and final crystalline phases.[1][3]

-

Fourier Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the solid intermediates and final product.

-

Methodology:

-

Samples are prepared for analysis, often by mixing with KBr and pressing into a pellet.

-

The infrared spectrum of the sample is recorded.

-

The absorption bands in the spectrum are assigned to specific vibrational modes of chemical bonds (e.g., N-H, O-H, Mo-O) to characterize the chemical structure of the material at different stages of decomposition.[2]

-

Visualizations

Thermal Decomposition Pathway in an Inert Atmosphere

Caption: Decomposition pathway of (NH4)6Mo7O24·4H2O in an inert atmosphere.

Thermal Decomposition Pathway in an Oxidizing Atmosphere

Caption: Decomposition pathway of (NH4)6Mo7O24·4H2O in an oxidizing atmosphere.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of thermal decomposition.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Thermal decomposition of ammonium molybdates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 7. Thermo-Raman investigations on thermal decomposition of (NH4)6Mo7O24·4H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Molybdenum(VI) aqueous solution speciation and equilibria

An in-depth guide to the aqueous solution chemistry of Molybdenum(VI), this document serves as a technical resource for researchers, scientists, and professionals in drug development. It details the complex speciation and equilibria of molybdate ions, outlines the experimental methods used for their characterization, and provides quantitative data to support further research and application.

Molybdenum(VI) Speciation and Equilibria

The aqueous chemistry of hexavalent molybdenum, Mo(VI), is characterized by a series of pH- and concentration-dependent hydrolysis and polymerization reactions. The speciation of molybdenum(VI) in aqueous solution is complex, with a variety of monomeric and polymeric species (polyoxomolybdates) existing in equilibrium.[1][2]

At alkaline to neutral pH (pH > 6) and moderate concentrations, the predominant species is the simple tetrahedral molybdate anion, [MoO₄]²⁻.[1] As the pH of the solution is lowered, protonation and condensation reactions occur, leading to the formation of various isopolymolybdate ions.[1][2] This polymerization is driven by the formation of Mo-O-Mo bridges.[3]

The first major polymeric species to form as acidity increases is the heptamolybdate (or paramolybdate) ion, [Mo₇O₂₄]⁶⁻, which is prevalent in the pH range of 5 to 6 for molybdenum concentrations above 10⁻³ mol/L.[1] Further acidification to a pH of 3 to 5 results in the formation of the octamolybdate ion, [Mo₈O₂₆]⁴⁻.[1] Both of these complex ions are constructed from linked MoO₆ octahedra.[1]

In strongly acidic solutions (pH < 2), the equilibria shift towards cationic species. At pH values between 0 and 1, the main species are molybdic acid, H₂MoO₄, and its protonated form, H₃MoO₄⁺.[4] In the presence of chloride ions, these can form complexes such as H₃MoO₄Cl and MoO₂Cl₂.[4] At very low pH, the molybdenyl cation, [MoO₂]²⁺, can also be formed.[1] At high molybdenum concentrations (>20 mM) and low pH, dimeric species such as Mo₂O₅²⁺ and HMo₂O₅³⁺ can also become significant.[4]

The following diagram illustrates the general pathway of molybdate speciation as a function of pH.

Quantitative Data on Molybdate Equilibria

The equilibria between the various molybdate species are complex and have been the subject of extensive study. The specific constants can vary based on the ionic strength of the medium.

Table 1: Major Molybdenum(VI) Species in Aqueous Solution

| Species Formula | Common Name | Predominant pH Range | Structural Notes |

| [MoO₄]²⁻ | Molybdate | > 6 | Tetrahedral monomer[1] |

| [Mo₇O₂₄]⁶⁻ | Heptamolybdate / Paramolybdate | 5 - 6 | Isopolyanion of seven edge-sharing MoO₆ octahedra[1] |

| [Mo₈O₂₆]⁴⁻ | Octamolybdate | 3 - 5 | Isopolyanion of eight edge-sharing MoO₆ octahedra[1] |

| H₂MoO₄ | Molybdic Acid | 0 - 1 | Neutral monomeric species[4] |

| [MoO₂]²⁺ | Molybdenyl Cation | < 1 (in non-complexing acid) | Cationic species[1] |

| Mo₂O₅²⁺ | Dinuclear Cation | < 4 M HCl (at high [Mo]) | Dimeric species with O-Mo-O bridging[4] |

Table 2: Selected Equilibrium Constants for Molybdate Species in Aqueous Media

The following equilibria and constants were determined by UV spectroscopy for Mo(VI) in HCl media. The general equilibrium is represented as: q Mo(VI) + r H⁺ + s Cl⁻ ⇌ (Mo(VI))q(H⁺)r(Cl⁻)s.

| q | r | s | Equilibrium Reaction | Log β | |---|---|---|---| | 1 | -1 | 0 | MoO₂Cl₂ + H₂O ⇌ H₃MoO₄Cl + H⁺ + Cl⁻ | -1.16 | | 1 | -2 | 0 | MoO₂Cl₂ + 2H₂O ⇌ H₃MoO₄⁺ + H⁺ + 2Cl⁻ | -2.13 | | 1 | 1 | 1 | MoO₂Cl₂ + H⁺ + Cl⁻ ⇌ MoO₂Cl₃⁻ | 0.22 | | 2 | -1 | 0 | 2MoO₂Cl₂ + 3H₂O ⇌ HMo₂O₅³⁺ + 3H⁺ + 4Cl⁻ | -3.81 | | 2 | -2 | 0 | 2MoO₂Cl₂ + 3H₂O ⇌ Mo₂O₅²⁺ + 4H⁺ + 4Cl⁻ | -5.73 | | 2 | -1 | 1 | 2MoO₂Cl₂ + 2H₂O ⇌ HMo₂O₅Cl²⁺ + 3H⁺ + 3Cl⁻ | -3.07 | Data adapted from a study on Mo(VI) speciation in chloride media at elevated concentrations.[4]

Experimental Protocols for Speciation Studies

The characterization of molybdate equilibria relies on a suite of analytical techniques. Potentiometry, UV-Visible Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) are the primary methods employed.

Potentiometric Titration

Potentiometric titrations are a cornerstone for studying ionic equilibria.[5][6] The method involves measuring the potential of an ion-selective electrode against a reference electrode as a function of the volume of a titrant added.

-

Principle: The formation of different polyoxomolybdate species involves the consumption or release of protons (H⁺). By titrating a molybdate solution with a strong acid, the potential changes can be monitored to determine the stoichiometry of the polymerization reactions (i.e., the ratio of H⁺ consumed per Mo).[5]

-

Methodology:

-

Apparatus: A pH meter or potentiometer equipped with a glass electrode or a specific ion-selective electrode (e.g., a nitrate-selective electrode, which shows response to molybdate anions) and a reference electrode (e.g., Ag/AgCl) is used.[6][7][8]

-

Solution Preparation: A molybdate solution of known concentration is prepared in a medium of constant ionic strength (e.g., 1 M NaCl) to maintain constant activity coefficients.[9]

-

Titration: A standard solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Acquisition: The cell potential (or pH) is recorded after each addition, allowing the solution to reach equilibrium.[6]

-

-

Data Analysis: The titration data (potential vs. volume) is analyzed to find inflection points, which correspond to the formation of stable species. The average number of protons bound per molybdate ion is calculated and plotted against pH. This data is then fitted to a theoretical model with a set of proposed species and their equilibrium constants to find the best fit.[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for identifying and quantifying different molybdate species in solution, as each species has a characteristic absorption spectrum.[10][11]

-

Principle: The technique is based on the absorption of UV or visible light by the sample. The ligand-to-metal charge transfer (LMCT) transitions in molybdate species give rise to strong absorptions in the UV region.[3] As the molybdate ion polymerizes, the position and intensity of these absorption bands change, allowing for the differentiation of species.[4][10]

-

Methodology:

-

Apparatus: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A series of molybdate solutions are prepared at various pH values and/or concentrations.

-

Measurement: The absorbance spectrum (typically from ~200 to 400 nm) of each solution is recorded.

-

-

Data Analysis: The spectra of solutions containing mixtures of species can be deconvoluted using chemometric methods like factor analysis or by fitting the spectra as a linear combination of the molar absorptivity spectra of the individual species.[4] This analysis can yield the concentration of each species as a function of pH and total molybdenum concentration, from which equilibrium constants can be calculated.[4][11]

Raman Spectroscopy

Raman spectroscopy provides detailed structural information by probing the vibrational modes of molecules. It is particularly useful for identifying the characteristic Mo-O bonds in different molybdate structures.

-

Principle: This technique measures the inelastic scattering of monochromatic light. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. Terminal Mo=O bonds, symmetric and asymmetric Mo-O-Mo bridging bonds, and bending modes all have distinct Raman signals.[3][12]

-

Methodology:

-

Apparatus: A Raman spectrometer with a laser excitation source.

-

Sample Preparation: Aqueous solutions of molybdate are prepared at different pH values.

-

Measurement: The Raman spectrum is collected for each sample.

-

-

Data Analysis: The spectra are analyzed by assigning the observed peaks to specific vibrational modes. For example, the transition from monomeric [MoO₄]²⁻ to polymeric species is marked by the appearance of new peaks corresponding to Mo-O-Mo bridging vibrations and shifts in the Mo=O stretching frequencies.[3][13] For instance, a peak at ~960 cm⁻¹ might shift to ~902 cm⁻¹ as the pH changes and the species polymerize.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using the ⁹⁵Mo (spin I = 5/2) and ¹⁷O (spin I = 5/2) isotopes, provides a direct probe of the local environment of molybdenum and oxygen atoms in solution.[14][15]

-

Principle: NMR detects the nuclear spin transitions of isotopes in a magnetic field. The chemical shift is highly sensitive to the coordination number and symmetry of the Mo or O atom. ⁹⁵Mo NMR can distinguish between tetrahedral and octahedral molybdenum sites, which are characteristic of monomeric and polymeric species, respectively.[14]

-

Methodology:

-

Apparatus: A high-field NMR spectrometer equipped with a broadband probe. Due to the low receptivity and quadrupolar nature of ⁹⁵Mo and ¹⁷O, high field strengths are often necessary.[14]

-

Sample Preparation: Solutions are typically prepared in D₂O for field locking. ¹⁷O NMR may require isotopic enrichment due to its low natural abundance.[15]

-

Measurement: ⁹⁵Mo or ¹⁷O NMR spectra are acquired. Linewidths can be broad for sites with low symmetry.[14]

-

-

Data Analysis: The number of signals, their chemical shifts, and their linewidths provide information about the different molybdenum or oxygen environments present in solution. For example, aqueous solutions of [Mo₇O₂₄]⁶⁻ can exhibit exchange between different molybdenum sites.[14] Advanced techniques like Diffusion Ordered NMR Spectroscopy (DOSY) can be used to study the size of species and their interactions in solution.[16][17]

References

- 1. imoa.info [imoa.info]

- 2. researchgate.net [researchgate.net]

- 3. lehigh.edu [lehigh.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. imoa.info [imoa.info]

- 11. molybdenumconsortium.org [molybdenumconsortium.org]

- 12. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. connectsci.au [connectsci.au]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Phosphoesterase activity of polyoxomolybdates: diffusion ordered NMR spectroscopy as a tool for obtaining insights into the reactivity of polyoxometalate clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphoesterase activity of polyoxomolybdates: diffusion ordered NMR spectroscopy as a tool for obtaining insights into the reactivity of polyoxometalate clusters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Molybdenum(6+) Tetracosahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Molybdenum(6+) tetracosahydrate, more commonly known as ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O). The information herein is intended to support research, development, and application of this compound in various scientific and industrial fields, including drug development and catalysis.

Introduction

Ammonium heptamolybdate tetrahydrate is a white, crystalline solid that serves as a primary source of molybdenum for various chemical syntheses.[1][2][3] Its utility in organic reactions is often predicated on its solubility, which dictates the reaction medium and conditions. This guide delves into the solubility profile of this compound in organic solvents, providing both qualitative and procedural information.

Molybdenum compounds, in general, are of significant interest in drug development due to their diverse chemical properties and biological activities. They have been investigated for their potential as anticancer agents, among other therapeutic applications. The formulation of molybdenum-based drugs often requires a thorough understanding of their solubility in various media to ensure bioavailability and efficacy.

Solubility Profile

Ammonium heptamolybdate tetrahydrate is characterized by its high solubility in water and general insolubility in most organic solvents.[1][2][4][5] This is a critical consideration for its use in organic synthesis, as it often necessitates heterogeneous reaction conditions or the use of specialized solvent systems.

Table 1: Qualitative Solubility of Ammonium Heptamolybdate Tetrahydrate

| Solvent Class | Specific Solvents | Solubility | References |

| Protic Solvents | Water | Soluble | [1][4] |

| Ethanol | Insoluble | [1][4][5] | |

| Alcohol (general) | Insoluble | [1][2] | |

| Aprotic Solvents | Diethyl ether | Insoluble | [5] |

| DMF (Dimethylformamide) | Insoluble | [6] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific organic solvent, the following experimental protocol for the isothermal saturation method is recommended.

Objective: To determine the solubility of ammonium heptamolybdate tetrahydrate in a given organic solvent at a specific temperature.

Materials:

-

Ammonium heptamolybdate tetrahydrate

-

Organic solvent of interest (e.g., DMSO, DMF, Methanol)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Analytical instrument for molybdenum quantification (e.g., ICP-MS or spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ammonium heptamolybdate tetrahydrate to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

For highly viscous solvents, centrifugation may be necessary to separate the solid from the liquid phase.

-

Filter the collected supernatant through a syringe filter to remove any remaining microparticles.

-

-

Quantification of Dissolved Molybdenum:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Analyze the concentration of molybdenum in the diluted solution using a calibrated analytical instrument.

-

-

Calculation of Solubility:

-

Calculate the concentration of ammonium heptamolybdate tetrahydrate in the original saturated solution based on the dilution factor and the measured molybdenum concentration.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Phase-Transfer Catalysis for Dissolution in Organic Solvents

Given the inherent insolubility of ammonium heptamolybdate tetrahydrate in organic solvents, phase-transfer catalysis (PTC) is a powerful technique to facilitate its reaction with organic substrates.[8][9][10] This method involves the transfer of the molybdate anion from the aqueous or solid phase to the organic phase using a phase-transfer catalyst.

Logical Workflow for Phase-Transfer Catalysis

Caption: Workflow of phase-transfer catalysis for heptamolybdate anion.

Application in Drug Development and Synthesis

Molybdenum complexes have shown promise in various areas of drug development. The synthesis of these complexes often requires the dissolution of a molybdenum precursor, such as ammonium heptamolybdate, in a suitable solvent to react with organic ligands.

Experimental Workflow for Molybdenum-Based Catalyst Synthesis

Caption: General workflow for the synthesis of a molybdenum-based catalyst.

Conclusion

While this compound is readily soluble in water, its application in organic synthesis is limited by its poor solubility in organic solvents. This technical guide has provided an overview of its known solubility characteristics, a detailed protocol for experimentally determining its solubility, and an introduction to phase-transfer catalysis as a viable method for its use in non-aqueous systems. For researchers and professionals in drug development and other fields, understanding these principles is crucial for the successful design and implementation of synthetic routes involving this important molybdenum compound.

References

- 1. chembk.com [chembk.com]

- 2. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]

- 3. Ammonium heptamolybdate - Sciencemadness Wiki [sciencemadness.org]

- 4. chembk.com [chembk.com]

- 5. Properties and Uses of Ammonium Heptamolybdate-Chemwin [en.888chem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyoxometalate-based phase transfer catalysis for liquid–solid organic reactions: a review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Data (IR and Raman) of Ammonium Molybdate Hydrates

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data for various ammonium molybdate hydrates. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document summarizes key vibrational modes, presents detailed experimental protocols, and offers visual representations of analytical workflows.

Introduction

Ammonium molybdate exists in various hydrated forms, with the most common being ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O). Other forms include ammonium dimolybdate ((NH₄)₂Mo₂O₇) and ammonium octamolybdate. Vibrational spectroscopy, including IR and Raman techniques, is crucial for the structural characterization of these compounds. These methods provide insights into the molybdate polyanion framework, the nature of Mo-O bonds (terminal and bridging), and the presence of ammonium ions and water of hydration.

Spectroscopic Data

The vibrational spectra of ammonium molybdate hydrates are characterized by distinct bands corresponding to the vibrations of the ammonium cation (NH₄⁺), the molybdate anion (MoₓOᵧⁿ⁻), and water molecules (H₂O).

Infrared (IR) Spectroscopy Data

The IR spectra of ammonium molybdate hydrates exhibit characteristic absorption bands for N-H, O-H, Mo-O, and Mo-O-Mo vibrations. The data compiled from various sources are presented in Table 1.

Table 1: Summary of Infrared (IR) Spectroscopic Data for Ammonium Molybdate Hydrates

| Ammonium Molybdate Species | Wavenumber (cm⁻¹) | Assignment | Reference |

| Ammonium Molybdate (General) | 3156 - 3163 | N-H stretching | [1] |

| 1400 | N-H bending (NH₄⁺) | [2] | |

| 990 | Mo=O stretching | [1] | |

| 911 ± 2 | Mo=O stretching | [2] | |

| 889 ± 2 | Mo-O-Mo asymmetric stretching | [2] | |

| 880 | Mo-O-Mo stretching and bending | [1] | |

| 856 ± 2 | Mo-O stretching | [2] | |

| 620 | Mo-O stretching | [1] | |

| Ammonium Heptamolybdate | 1400 | δ(N-H) of NH₄⁺ | [3] |

Raman Spectroscopy Data

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the molybdate core. Table 2 summarizes the key Raman bands observed for different ammonium molybdate species.

Table 2: Summary of Raman Spectroscopic Data for Ammonium Molybdate Hydrates

| Ammonium Molybdate Species | Wavenumber (cm⁻¹) | Assignment | Reference |

| Ammonium Heptamolybdate ((NH₄)₆Mo₇O₂₄) | 942 | Symmetric stretching of distorted MoO₆ units | [4] |

| 889 | Asymmetric stretching of MoO₆ units | [4] | |

| 860 | Asymmetric stretching of MoO₆ units | [4] | |

| Ammonium Dimolybdate ((NH₄)₂Mo₂O₇) | 943 | Symmetric stretching of MoO₄ units | [4] |

| 914 | Symmetric stretching of MoO₆ units | [4] | |

| 849 | Asymmetric stretching of MoO₄ units | [4] | |

| 838 | Asymmetric stretching of MoO₆ units | [4] | |

| 704 / 724 | Mo-O-Mo stretching | [4] | |

| 470 | Mo-O-Mo stretching | [4] | |

| 315 | Bending modes of MoO₄/MoO₆ units | [4] | |

| 167 | Mo-O-Mo bending | [4] | |

| Diammonium Monomolybdate ((NH₄)₂MoO₄) | 891 | ν(Mo-O) | [5] |

| 833 | ν(Mo-O) | [5] | |

| 313 | δ(Mo-O) | [5] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrumental parameters.

Fourier Transform Infrared (FTIR) Spectroscopy

A common method for analyzing solid samples like ammonium molybdate hydrates is the KBr pellet technique.

-

Sample Preparation (KBr Pellet Method):

-

Finely grind 1-2 mg of the ammonium molybdate hydrate sample using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the ground sample.

-

Thoroughly mix the sample and KBr to ensure a homogenous mixture.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the resulting pellet in the sample holder of the FTIR spectrometer for analysis.

-

-

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared Spectrometer.

-

Detector: Typically a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Beamsplitter: KBr beamsplitter is common for the mid-IR range.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Data Acquisition: A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Raman Spectroscopy

Raman spectroscopy of solid ammonium molybdate hydrates can be performed with minimal sample preparation.

-

Sample Preparation:

-

A small amount of the crystalline or powdered sample is placed on a microscope slide or in a sample holder.

-

For solution-state analysis, the sample is dissolved in a suitable solvent (e.g., distilled water) and placed in a quartz cuvette.[5]

-

-

Instrumentation:

-

Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

-

Laser Source: Common excitation wavelengths include 532 nm (Nd:YAG), 785 nm (diode laser), or 1064 nm (Nd:YAG for FT-Raman).[4][5] The choice of laser wavelength can be critical to avoid fluorescence from the sample or impurities.

-

Detector: A charge-coupled device (CCD) detector is typically used for dispersive Raman systems.

-

Spectral Range: The range of interest for molybdate vibrations is typically from 100 to 1200 cm⁻¹.

-

Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing thermal decomposition of the hydrate.[4]

-

Data Acquisition: Multiple scans are typically accumulated to enhance the signal-to-noise ratio.

-

Visualization of Experimental Workflow

The logical flow from sample preparation to data analysis in spectroscopic studies of ammonium molybdate hydrates can be visualized as follows.

Caption: Workflow for IR and Raman analysis of ammonium molybdate hydrates.

References

An In-depth Technical Guide to the Coordination Chemistry of Mo(VI) Oxo Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of Molybdenum(VI) oxo species, focusing on their synthesis, structural characteristics, reactivity, and relevance in catalysis and potential therapeutic applications. The information is curated for researchers and professionals in chemistry and drug development, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Mo(VI) Oxo Species

Molybdenum, an essential trace element, exhibits a rich and diverse coordination chemistry, with the +6 oxidation state being particularly stable and important.[1] Mo(VI) oxo complexes, characterized by the presence of one or more terminal oxygen ligands (Mo=O), are central to the function of numerous molybdoenzymes that catalyze critical metabolic oxygen atom transfer (OAT) reactions.[1][2] These enzymes are involved in the metabolism of sulfur, nitrogen, and carbon compounds.[2] The study of synthetic Mo(VI) oxo complexes provides valuable insights into the structure and function of these biological catalysts and has led to the development of novel catalysts for a range of organic transformations.[3][4]

The core of Mo(VI) oxo chemistry revolves around the cis-[MoO2]2+ moiety, which is a common structural motif in many of these complexes.[5] The electronic structure of the Mo(VI) center, a d0 ion, and the strong π-donating character of the oxo ligands significantly influence the geometry, reactivity, and spectroscopic properties of these compounds.[6] Understanding the interplay between the ligand environment and the Mo=O bonds is crucial for designing complexes with specific catalytic activities.

Synthesis of Mo(VI) Oxo Complexes

The synthesis of Mo(VI) oxo complexes typically involves the reaction of a suitable molybdenum precursor with a ligand in an appropriate solvent. Common starting materials include molybdenum trioxide (MoO3), molybdenyl acetylacetonate ([MoO2(acac)2]), and various molybdenum halides like MoO2Cl2.[7][8][9]

Experimental Protocol: Synthesis of a Dioxomolybdenum(VI) Complex with a Schiff Base Ligand

This protocol describes a general method for the in-situ synthesis of a dioxomolybdenum(VI) complex with a tetraaza macrocyclic ligand derived from the condensation of a diketone and a diamine.[10]

Materials:

-

Molybdenyl acetylacetonate ([MoO2(acac)2])

-

Furil

-

1,2-ethanediamine or 1,3-propanediamine

-

A β-diketone (e.g., acetylacetone)

-

Aqueous ethanol

Procedure:

-

A reaction mixture of furil, the chosen diamine (e.g., 1,2-ethanediamine), and molybdenyl acetylacetonate in a 1:2:1 molar ratio is prepared in aqueous ethanol.[10]

-

The mixture is refluxed, during which the Schiff base ligand forms in situ and coordinates to the molybdenum center.[10]

-

To form the macrocyclic complex, a β-diketone is added to the reaction mixture containing the parent complex --INVALID-LINK--, where L is the Schiff base ligand.[10]

-

The resulting mixture is refluxed to yield the final macrocyclic complex --INVALID-LINK--, where 'mac' represents the tetraazamacrocyclic ligand.[10]

-

The product can be isolated by filtration, washed with ethanol, and dried.

Experimental Protocol: Synthesis of [MoO2(phen)2]

This protocol details the synthesis of a dioxomolybdenum(VI) complex with 1,10-phenanthroline.[11]

Materials:

-

Ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O)

-

Acetylacetone

-

Nitric acid (10%)

-

1,10-phenanthroline

-

Ethanol

-

Ice-cold water

Procedure for the precursor [MoO2(acac)2]:

-

Add (NH4)6Mo7O24·4H2O (15 g) to 50 mL of water and stir.[11]

-

Add acetylacetone (20 mL) to the solution.[11]

-

Adjust the pH of the solution to 3.5 using 10% nitric acid.[11]

-

Continue stirring for 2 hours.[11]

-

Filter the product, wash with ethanol and ice-cold water, and dry in vacuo.[11]

Procedure for [MoO2(phen)2]:

-

Dissolve [MoO2(acac)2] (1.6 g) and 1,10-phenanthroline (0.9010 g) in ethanol with heating.[11]

-

Reflux and stir the solution for 2 hours.[11]

-

A deep blue precipitate will form.[11]

-

Isolate the product by filtration, wash with ice-cold water, and dry.[11]

Structural Characteristics

The coordination geometry of Mo(VI) oxo species is most commonly octahedral, though distorted trigonal bipyramidal and square pyramidal geometries are also observed.[7][12] The cis-[MoO2]2+ core is a recurring feature, with the two oxo ligands oriented cis to each other. This arrangement is favored electronically over a trans configuration. The O=Mo=O bond angle in these cis-dioxo complexes is typically around 108°.[5]

X-ray Crystallography Data

X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. The data provides precise information on bond lengths, bond angles, and overall molecular geometry.

| Complex | Mo=O Bond Length (Å) | O=Mo=O Angle (°) | Coordination Geometry | Reference |

| [Mo(C18H18F4N2O2)O2] | 1.71 (avg) | 108.54(4) | Distorted Octahedral | [5] |

| (tpfc-Br8)MoV(O) | 1.65 (avg) | - | Square Pyramidal | [13] |

| [MoO2(L-O)]PF6 | 1.70-1.72 | 105.7(2) | Distorted Octahedral | [8] |

| Mo(O)(CHArp)(OHMT)2 | 1.69 | - | Trigonal Bipyramidal | [14] |

Spectroscopic Properties

A variety of spectroscopic techniques are employed to characterize Mo(VI) oxo complexes, providing insights into their electronic structure and bonding.

-

Infrared (IR) and Raman Spectroscopy: The Mo=O stretching vibrations are particularly informative. For cis-[MoO2]2+ complexes, two characteristic bands corresponding to the symmetric and asymmetric stretches are observed in the 850-1000 cm-1 region.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 95Mo NMR is a powerful tool for studying molybdenum complexes in solution. The chemical shifts are sensitive to the coordination environment of the molybdenum center.[16] 1H and 13C NMR are used to characterize the organic ligands.

-

UV-Visible Spectroscopy: Ligand-to-metal charge transfer (LMCT) transitions, typically from the oxo ligands to the Mo(VI) center, dominate the electronic spectra of these complexes.

| Complex/Species | 95Mo NMR Chemical Shift (δ, ppm) | Spectroscopic Technique | Reference |

| [Mo2O5(H2O)6]2+ | -63 | 95Mo NMR | [16] |

| [MoO2Cl2(H2O)2] | 157 | 95Mo NMR | [16] |

| [MoO2Br2(H2O)2] | 217 | 95Mo NMR | [16] |

| MoOCl2(OtBuF9)2(OEt2) | - | 95Mo NMR | [17] |

| MoOCl2(OtBuF6)2(OEt2) | - | 95Mo NMR | [17] |

| MoOCl2(OtBuF3)2(OEt2) | - | 95Mo NMR | [17] |

Reactivity and Catalytic Applications

The reactivity of Mo(VI) oxo species is dominated by oxygen atom transfer (OAT) reactions.[18] They can act as catalysts for the oxidation of various substrates, such as sulfides to sulfoxides and olefins to epoxides.[4][7] The catalytic cycle typically involves the transfer of an oxygen atom from the Mo(VI) oxo complex to the substrate, resulting in a reduced Mo(IV) species. This is then re-oxidized back to Mo(VI) by an oxygen source like a peroxide.

High-valent oxo-molybdenum complexes have also emerged as catalysts for the activation of X-H bonds (where X = Si, B, P, H) and for various reduction reactions, showcasing their versatile reactivity.[3][19]

Logical Workflow for Catalytic Oxidation

References

- 1. Molybdenum-cofactor-containing enzymes: structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. High-valent oxo-molybdenum and oxo-rhenium complexes as efficient catalysts for X–H (X = Si, B, P and H) bond activation and for organic reductions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

- 6. The Nature of the Chemical Bonds of High-Valent Transition–Metal Oxo (M=O) and Peroxo (MOO) Compounds: A Historical Perspective of the Metal Oxyl–Radical Character by the Classical to Quantum Computations [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and characterization of molybdenum oxo complexes of two tripodal ligands: reactivity studies of a functional model for molybdenum oxotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. davidpublisher.com [davidpublisher.com]

- 12. Spectroscopic Studies of Mononuclear Molybdenum Enzyme Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Syntheses of Molybdenum Oxo Benzylidene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molybdenum-95 nuclear magnetic resonance and vibrational spectroscopic studies of molybdenum(VI) species in aqueous solutions and solvent extracts from hydrochloric and hydrobromic acid: evidence for the complexes [Mo2O5(H2O)6]2+, [MoO2X2(H2O)2](X = Cl or Br), and [MoO2Cl4]2– - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Olefin Metathesis Catalysts Generated In Situ from Molybdenum(VI)‐Oxo Complexes by Tuning Pendant Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Safeguarding Innovation: A Technical Guide to the Health and Safety of Molybdenum Compounds in Research and Drug Development

For Immediate Release

Shanghai, China – November 1, 2025 – As the use of molybdenum compounds continues to expand in cutting-edge research and pharmaceutical development, a comprehensive understanding of their health and safety profiles is paramount. This in-depth technical guide provides researchers, scientists, and drug development professionals with the critical information needed for the safe handling, storage, and disposal of these versatile compounds. This document outlines potential health hazards, established exposure limits, detailed experimental protocols for toxicity assessment, and emergency procedures, ensuring a secure environment for innovation.

Hazard Assessment of Molybdenum Compounds

Molybdenum and its compounds are generally considered to have low to moderate toxicity; however, the specific hazard profile can vary significantly depending on the compound's solubility, oxidation state, and physical form. Inhalation of dusts or aerosols, ingestion, and skin or eye contact are the primary routes of occupational exposure.

Acute Effects: Short-term exposure to molybdenum compounds, particularly soluble forms, can cause irritation to the eyes, skin, and respiratory tract.[1] Symptoms may include coughing, shortness of breath, and a burning sensation.[1] High levels of exposure have been associated with headache, fatigue, loss of appetite, and muscle or joint pain.[2]

Chronic Effects: Repeated or prolonged exposure can lead to more severe health issues. There is evidence that chronic inhalation of molybdenum trioxide may cause respiratory effects, including pneumoconiosis.[3] Some studies suggest that repeated exposure can also affect the liver and kidneys and may lead to a reduction in red blood cells (anemia).[1][2] Molybdenum trioxide is classified by Safe Work Australia as a Category 3 carcinogenic substance, with "limited evidence of a carcinogenic effect".[4]

Toxicological Data

The toxicity of molybdenum compounds is quantified through various metrics, including the median lethal dose (LD50) for ingestion and the median lethal concentration (LC50) for inhalation. This data is crucial for risk assessment and for establishing safe handling procedures.

| Compound | Exposure Route | Species | LD50 / LC50 | Reference |

| Molybdenum Trioxide (MoO₃) | Oral | Rat (male) | 1,802 - 2,689 mg/kg | [4][5] |

| Oral | Rat (female) | 2,566 - 3,830 mg/kg | [4][5] | |

| Dermal | Rat | > 2,000 mg/kg | [4] | |

| Inhalation (4h) | Rat | > 5.84 mg/L | [4] | |

| Sodium Molybdate (Na₂MoO₄) | Oral | Rat (male) | 1,912 mg/kg | [5] |

| Oral | Rat (female) | 2,079 mg/kg | [5] | |

| In Vitro (HTR8-SVneo cells) | Human | No effect on viability (up to 1mM) | [6] | |

| Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) | Oral | Rat | ~333 mg/kg | [7] |

| In Vitro (HTR8-SVneo cells) | Human | Decreased viability at 1mM | [6] | |

| Ammonium Dimolybdate ((NH₄)₂Mo₂O₇) | Oral | Rat | 2,291 mg/kg | [5] |

Table 1: Acute Toxicity of Common Molybdenum Compounds

Occupational Exposure Limits

Regulatory bodies worldwide have established occupational exposure limits (OELs) to protect workers from the harmful effects of molybdenum compounds. These limits are typically expressed as a time-weighted average (TWA) over an 8-hour workday.

| Organization | Substance | TWA Limit (8-hour) | Notes |

| OSHA (USA) | Soluble Molybdenum Compounds | 5 mg/m³ | Permissible Exposure Limit (PEL)[1] |

| Insoluble Molybdenum Compounds | 15 mg/m³ (total dust) | Permissible Exposure Limit (PEL)[2][8] | |

| ACGIH (USA) | Soluble Molybdenum Compounds | 0.5 mg/m³ (respirable fraction) | Threshold Limit Value (TLV)[1] |

| Insoluble Molybdenum Compounds | 10 mg/m³ (inhalable), 3 mg/m³ (respirable) | Threshold Limit Value (TLV)[2] | |

| Health Council (Netherlands) | Molybdenum Trioxide | 0.1 mg/m³ | Recommended OEL[9] |

| Sodium Molybdate | 9.9 mg/m³ | Recommended OEL[9] |

Table 2: Occupational Exposure Limits for Molybdenum Compounds (as Mo)

Safe Handling and Control Measures

A multi-layered approach incorporating engineering controls, administrative controls, and personal protective equipment (PPE) is essential for safely handling molybdenum compounds.

Engineering Controls

The primary method for controlling exposure is to handle molybdenum compounds in well-ventilated areas.

-

Ventilation: Use of local exhaust ventilation (LEV), such as a fume hood or ventilated enclosure, is critical to capture dusts and aerosols at the source.[1]

-

Enclosure: Whenever possible, enclose operations that may generate dust, such as weighing, mixing, or grinding.[1]

Personal Protective Equipment (PPE)

When engineering controls cannot sufficiently limit exposure, appropriate PPE must be used.

-

Respiratory Protection: For operations with the potential to generate airborne particles above the OELs, a NIOSH-approved respirator is required.[8] The type of respirator will depend on the concentration of airborne molybdenum.

-

Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact with dusts or solutions.[8]

-

Skin Protection: Impermeable gloves (e.g., nitrile or neoprene) and a lab coat or protective work clothing are necessary to prevent skin contact.[3][8]

-

Hygiene: Always wash hands thoroughly with soap and water after handling molybdenum compounds and before eating, drinking, or smoking.[3]

Storage and Waste Disposal

-

Storage: Store molybdenum compounds in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10]

-

Waste Disposal: Molybdenum-containing waste should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2] A common laboratory procedure for aqueous molybdenum waste involves adjusting the pH to neutral and precipitating the molybdenum as an insoluble salt, such as calcium molybdate, which can then be collected for disposal.[1][4] Solid waste, such as contaminated labware and PPE, should be collected in a labeled, sealed container.[11]

Emergency Procedures

A clear and practiced emergency plan is crucial for responding to accidental exposures or spills.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Below is a logical workflow for responding to a chemical spill in a laboratory setting.

Toxicological Mechanisms and Signaling Pathways

Understanding the molecular mechanisms of molybdenum-induced toxicity is crucial for developing targeted therapies and interpreting toxicological data. Research indicates that at high concentrations, molybdenum compounds can induce cellular stress, leading to cell death.

One proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which are highly reactive molecules that can damage cellular components. This oxidative stress can, in turn, activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the ERK and p38 pathways. These pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). Chronic activation of these stress-related pathways can lead to a form of caspase-independent cell death, where the cell dies without activating the primary executioner proteins (caspases) of classical apoptosis.[13][14]

The diagram below illustrates this proposed signaling cascade.

Experimental Protocols for Safety Assessment

For researchers in drug development, conducting in vitro and in vivo studies to assess the toxicity of new molybdenum-containing compounds is a regulatory requirement and a scientific necessity. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are widely used.

In Vitro Cytotoxicity Assay: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a common colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Methodology:

-

Cell Plating: Seed cells (e.g., human cell lines like HepG2, HeLa, or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the molybdenum test compound in culture medium. Replace the existing medium with the medium containing the test compound. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Sample Collection: After incubation, carefully collect a portion of the culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (which typically includes a tetrazolium salt).

-